molecular formula C13H13N3S B5789853 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea

1-(4-Methylphenyl)-3-pyridin-3-ylthiourea

Cat. No.: B5789853
M. Wt: 243.33 g/mol
InChI Key: DJKLGEMGBBZEJQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas. This compound features a thiourea group bonded to a 4-methylphenyl and a pyridin-3-yl group. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both aromatic rings in its structure makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea can be synthesized through the reaction of 4-methylphenyl isothiocyanate with 3-aminopyridine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{4-Methylphenyl isothiocyanate} + \text{3-Aminopyridine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-pyridin-3-ylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The aromatic rings can participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-phenylthiourea
  • 1-(4-Methylphenyl)-3-pyridin-2-ylthiourea
  • 1-(4-Methylphenyl)-3-pyridin-4-ylthiourea

Comparison: 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities due to the electronic and steric effects imparted by the pyridin-3-yl group.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-10-4-6-11(7-5-10)15-13(17)16-12-3-2-8-14-9-12/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKLGEMGBBZEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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